Cas no 2060019-86-3 (2-amino-5-fluoro-2-methylpentan-1-ol)

2-amino-5-fluoro-2-methylpentan-1-ol 化学的及び物理的性質
名前と識別子
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- CID 137702063
- 1-Pentanol, 2-amino-5-fluoro-2-methyl-
- 2-amino-5-fluoro-2-methylpentan-1-ol
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- MDL: MFCD30477613
- インチ: 1S/C6H14FNO/c1-6(8,5-9)3-2-4-7/h9H,2-5,8H2,1H3
- InChIKey: GATPALBAPIPJHL-UHFFFAOYSA-N
- ほほえんだ: C(O)C(N)(C)CCCF
じっけんとくせい
- 密度みつど: 1.006±0.06 g/cm3(Predicted)
- ふってん: 226.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 12.81±0.20(Predicted)
2-amino-5-fluoro-2-methylpentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320187-1.0g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-320187-1g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 1g |
$1057.0 | 2023-09-04 | ||
Enamine | EN300-320187-10g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 10g |
$4545.0 | 2023-09-04 | ||
Enamine | EN300-320187-5g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 5g |
$3065.0 | 2023-09-04 | ||
Enamine | EN300-320187-0.05g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.05g |
$888.0 | 2023-09-04 | ||
Enamine | EN300-320187-2.5g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 2.5g |
$2071.0 | 2023-09-04 | ||
Enamine | EN300-320187-0.5g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.5g |
$1014.0 | 2023-09-04 | ||
Enamine | EN300-320187-0.25g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 0.25g |
$972.0 | 2023-09-04 | ||
Enamine | EN300-320187-10.0g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 10.0g |
$4545.0 | 2023-02-24 | ||
Enamine | EN300-320187-5.0g |
2-amino-5-fluoro-2-methylpentan-1-ol |
2060019-86-3 | 5.0g |
$3065.0 | 2023-02-24 |
2-amino-5-fluoro-2-methylpentan-1-ol 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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2-amino-5-fluoro-2-methylpentan-1-olに関する追加情報
Comprehensive Overview of 2-amino-5-fluoro-2-methylpentan-1-ol (CAS No. 2060019-86-3): Properties, Applications, and Industry Insights
2-amino-5-fluoro-2-methylpentan-1-ol (CAS No. 2060019-86-3) is a fluorinated amino alcohol derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a fluoro-substituted carbon chain with an amino alcohol functional group, making it valuable for designing bioactive molecules. Recent studies highlight its potential as a chiral building block in asymmetric synthesis, particularly for small-molecule drug candidates targeting metabolic disorders and neurological conditions.
The growing demand for fluorinated pharmaceutical intermediates has positioned 2-amino-5-fluoro-2-methylpentan-1-ol as a compound of interest. Its stereochemical versatility allows for the creation of enantiomerically pure derivatives, addressing the industry's need for high-precision therapeutic agents. Researchers are exploring its application in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, aligning with trends in targeted protein degradation therapies.
From a synthetic chemistry perspective, the 2-methylpentan-1-ol backbone provides exceptional stability while the 5-fluoro substitution enhances membrane permeability—a critical factor in central nervous system (CNS) drug development. Analytical techniques like LC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-grade intermediates. The compound's logP value (predicted 0.8-1.2) suggests favorable pharmacokinetic properties for oral bioavailability.
Environmental considerations surrounding fluorinated compounds have led to improved synthetic routes for 2060019-86-3 that reduce hazardous byproducts. Modern flow chemistry approaches demonstrate 40% higher atom economy compared to batch processes, addressing sustainability concerns in green chemistry initiatives. These advancements respond to frequent search queries about "eco-friendly synthesis of fluorinated building blocks" and "sustainable pharmaceutical manufacturing."
In material science applications, the amino alcohol moiety enables coordination with metal catalysts, making 2-amino-5-fluoro-2-methylpentan-1-ol useful for developing asymmetric hydrogenation ligands. Patent analyses reveal its incorporation in transition metal complexes for enantioselective transformations—a hot topic in "chiral technology" discussions. The compound's melting point range (72-75°C) and water solubility (>50 mg/mL) facilitate handling in industrial settings.
Quality control protocols for CAS 2060019-86-3 emphasize genotoxic impurity monitoring, particularly for fluoroalkylamine derivatives that may form during storage. Stability studies under ICH Q1A guidelines confirm 24-month shelf life when stored at -20°C in amber vials, addressing common questions about "long-term storage of amino fluorocompounds." These specifications make it suitable for preclinical development applications requiring rigorous documentation.
The commercial landscape shows increasing availability of 2-amino-5-fluoro-2-methylpentan-1-ol through custom synthesis providers, with pricing reflecting its multigram-scale purity (typically $120-$180/g for >99% purity). Market analysts note rising interest from biotech startups working on next-generation kinase inhibitors, correlating with search trends for "fluorinated amino alcohols in drug discovery." Regulatory filings indicate its use in several Investigational New Drug (IND) applications since 2020.
Future research directions may explore the compound's utility in peptide mimetics and macrocyclic compounds, areas frequently mentioned in "emerging drug modalities" searches. Its conformational rigidity could benefit allosteric modulator design, while the fluorine atom's ability to form hydrogen bonds makes it valuable for protein-protein interaction inhibitors. These applications position 2060019-86-3 as a versatile tool for medicinal chemistry innovation.
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